molecular formula C15H15N3O B3020595 N-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide CAS No. 1428094-62-5

N-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

Cat. No.: B3020595
CAS No.: 1428094-62-5
M. Wt: 253.305
InChI Key: YSUMEFKFPAJXNV-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide typically involves the reaction of carbazole derivatives with cyanomethylating agents. One common method includes the reaction of carbazole with cyanomethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-6-carboxylic acid, while reduction may produce tetrahydrocarbazole derivatives .

Scientific Research Applications

N-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological responses .

Comparison with Similar Compounds

  • N-(cyanomethyl)-2,3-dimethylpyridinium salts
  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-(cyanomethyl)-isoquinolinium salts

Comparison: N-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is unique due to its carbazole core structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(cyanomethyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-7-8-17-15(19)10-5-6-14-12(9-10)11-3-1-2-4-13(11)18-14/h5-6,9,18H,1-4,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUMEFKFPAJXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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